(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a bromophenyl derivative with a pyrrol-2-ylmethylidene precursor under controlled conditions. Common reagents used in this synthesis include bromine, pyrrole, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, pyrimidine derivatives are known for their activity against various biological targets. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: A closely related compound with similar biological activities.
1-(3-chlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Another derivative with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of (5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H14BrN3O3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
(5Z)-1-(3-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H14BrN3O3/c22-14-6-4-9-17(12-14)25-20(27)18(19(26)23-21(25)28)13-16-10-5-11-24(16)15-7-2-1-3-8-15/h1-13H,(H,23,26,28)/b18-13- |
InChI Key |
IZKRCYVUWSCHGK-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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